

1,1-Dioxo-1,4-thiazinane-3,5-dione synthesis pathways

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Compound of Interest

Compound Name: 1,1-Dioxo-1,4-thiazinane-3,5-dione

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An In-depth Technical Guide to the Synthesis of **1,1-Dioxo-1,4-thiazinane-3,5-dione** for Researchers, Scientists, and Drug Development Professionals.

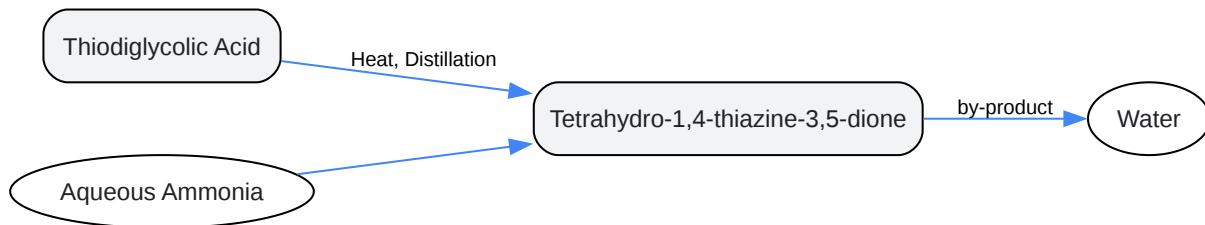
This technical guide details the principal synthesis pathways for **1,1-Dioxo-1,4-thiazinane-3,5-dione**, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the precursor, tetrahydro-1,4-thiazine-3,5-dione, followed by its oxidation to the target molecule. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in laboratory-scale preparation.

Synthesis of Tetrahydro-1,4-thiazine-3,5-dione

The initial step involves the synthesis of the non-oxidized thiazinane ring system, Tetrahydro-1,4-thiazine-3,5-dione, from commercially available starting materials.

Reaction Pathway

The synthesis proceeds via the cyclization of thioglycolic acid with ammonia. The reaction involves the formation of an amide followed by an intramolecular condensation to yield the cyclic imide.

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Caption: Synthesis of Tetrahydro-1,4-thiazine-3,5-dione.

Experimental Protocol

The following protocol is adapted from a published literature method[1]:

- In a flask equipped for distillation, cautiously add 15 mL of aqueous ammonia (d 0.88, 18 M, 270 mmol) to 15 g (100 mmol) of thiodiglycolic acid.
- Slowly heat the mixture. Water will initially distill off under atmospheric pressure.
- Continue the distillation under reduced pressure (20 Torr) to remove the remaining water.
- The resulting residue is then purified by Kugelrohr distillation at 0.1 Torr.
- The pure product is obtained as colorless crystals.

Quantitative Data

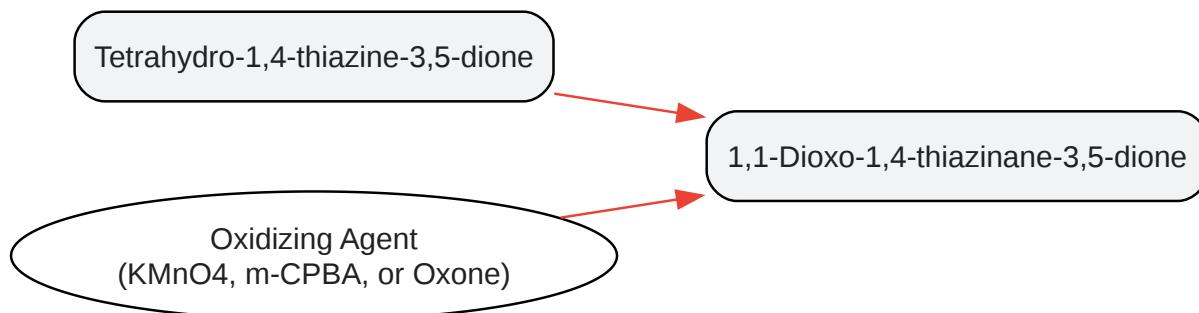
Parameter	Value	Reference
Yield	71%	[1]
Melting Point	118–120 °C	[1]

Oxidation to 1,1-Dioxo-1,4-thiazinane-3,5-dione

The second step is the oxidation of the sulfur atom in the tetrahydro-1,4-thiazine-3,5-dione ring to a sulfone, yielding the target compound, **1,1-Dioxo-1,4-thiazinane-3,5-dione**. Several oxidizing agents are suitable for this transformation.

Reaction Pathway

The general reaction involves the treatment of Tetrahydro-1,4-thiazine-3,5-dione with a suitable oxidizing agent.



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Caption: Oxidation of the thiazinane ring.

Experimental Protocols

While a specific protocol for the oxidation of tetrahydro-1,4-thiazine-3,5-dione is not explicitly detailed in the surveyed literature, the following protocols are based on the successful oxidation of analogous 1,3-thiazinane-4-ones and general knowledge of oxidation reactions of sulfur-containing heterocycles[2]. Researchers should optimize these conditions for the specific substrate.

Method A: Using Potassium Permanganate (KMnO₄)

- Dissolve the synthesized Tetrahydro-1,4-thiazine-3,5-dione in a suitable solvent such as acetic acid or a mixture of acetone and water.
- Cool the solution in an ice bath.
- Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. The amount of KMnO₄ should be stoichiometrically calculated (typically 2-3 equivalents).
- Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.

- After the reaction is complete, quench any excess permanganate with a reducing agent (e.g., sodium bisulfite solution).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Method B: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

- Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
- Cool the solution to 0 °C.
- Add m-CPBA (typically 2.2-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Upon completion, dilute the reaction mixture with DCM and wash with a saturated solution of sodium bicarbonate to remove the meta-chlorobenzoic acid by-product.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
- Purify the residue by column chromatography or recrystallization.

Method C: Using Oxone®

- Dissolve Tetrahydro-1,4-thiazine-3,5-dione in a mixture of a polar organic solvent (e.g., methanol, acetonitrile, or THF) and water.
- Add Oxone® (a mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate; typically 2-3 equivalents of the active component, KHSO_5) to the solution.

- Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
- Dilute the reaction mixture with water and extract the product with an organic solvent.
- Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
- Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the product as needed.

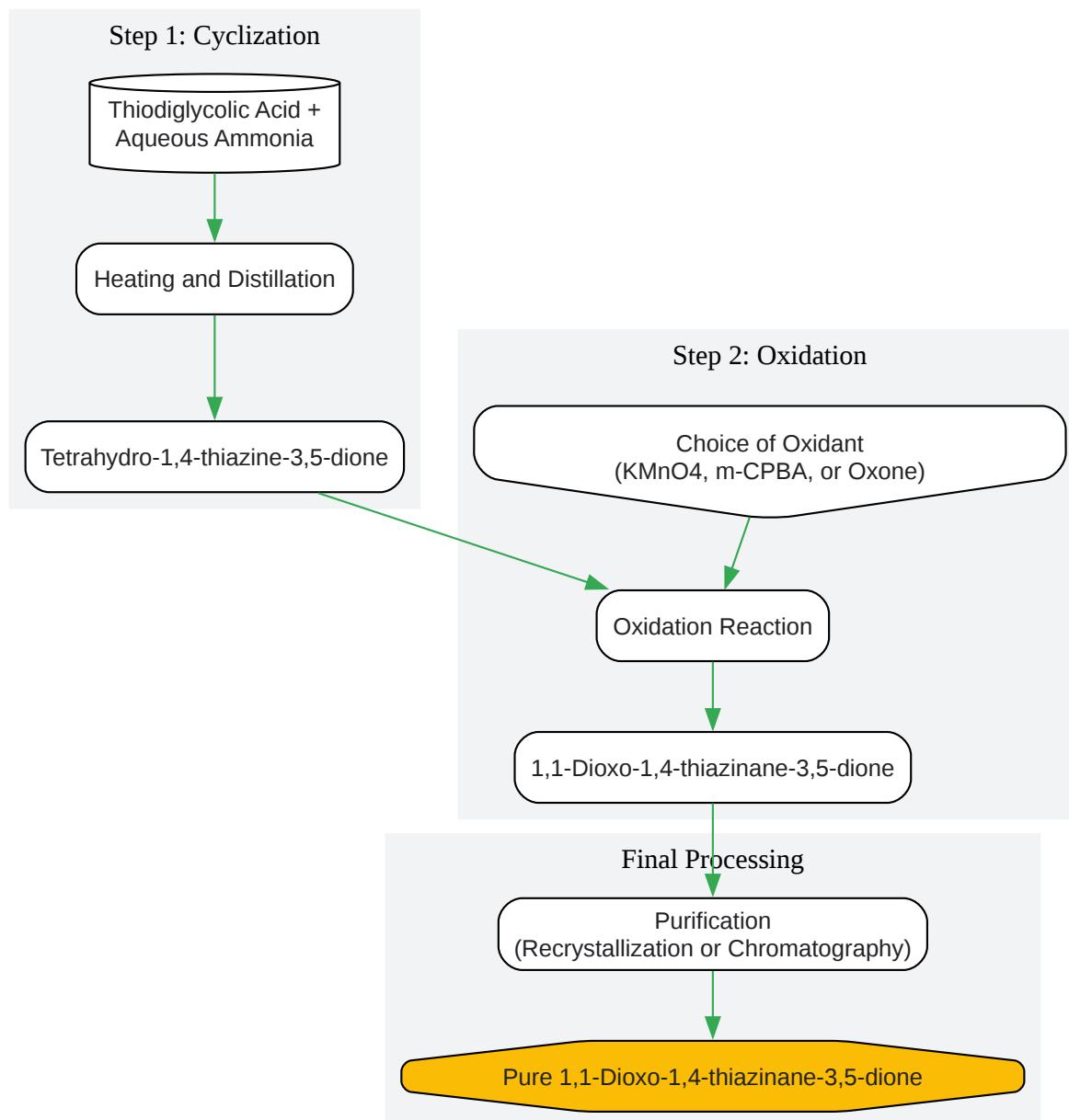
Quantitative Data for Analogous Oxidations

The following table provides yield information for the oxidation of substituted 1,3-thiazinan-4-ones to their corresponding 1,1-dioxide derivatives using KMnO₄, which can serve as an estimate for the expected efficiency of the oxidation of tetrahydro-1,4-thiazine-3,5-dione[2].

Substrate	Product	Yield (%)
Substituted 1,3-thiazinan-4-ones	Substituted 1,3-thiazinan-4-one-1,1-dioxides	27–95

Logical Workflow of Synthesis

The overall synthesis can be visualized as a sequential process.

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Caption: Overall synthesis workflow.

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